Cas no 1824961-56-9 (2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride)
![2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride structure](https://ja.kuujia.com/images/noimg.png)
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride
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- MDL: MFCD29907329
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267951-1.0g |
(3aR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01B2N9-10g |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 10g |
$5298.00 | 2023-12-19 | |
Aaron | AR01B2VL-250mg |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 250mg |
$695.00 | 2025-02-09 | |
1PlusChem | 1P01B2N9-2.5g |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 2.5g |
$2449.00 | 2024-06-18 | |
A2B Chem LLC | AV95461-250mg |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 250mg |
$548.00 | 2024-04-20 | |
A2B Chem LLC | AV95461-100mg |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 100mg |
$395.00 | 2024-04-20 | |
Aaron | AR01B2VL-10g |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 10g |
$5850.00 | 2023-12-14 | |
Chemenu | CM418830-1g |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95%+ | 1g |
$1178 | 2023-03-26 | |
Enamine | EN300-267951-5.0g |
(3aR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 5.0g |
$2858.0 | 2023-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019008-1g |
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride |
1824961-56-9 | 95% | 1g |
¥4893.0 | 2023-03-31 |
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochlorideに関する追加情報
2-(2-Fluorobenzoyl)-Octahydropyrrolo[3,4-c]pyrrole Hydrochloride: A Comprehensive Overview
The compound with CAS No 1824961-56-9, known as 2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This molecule belongs to the class of bicyclic compounds, characterized by a fused pyrrolo-pyrrole system, which is further substituted with a fluorobenzoyl group. The presence of the fluorine atom introduces electronic effects that can significantly influence the compound's reactivity and biological activity.
Recent studies have highlighted the importance of octahydropyrrolo[3,4-c]pyrrole frameworks in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications, as it enhances solubility and stability. Researchers have explored its potential as a modulator of various cellular pathways, including those involved in inflammation and neurodegenerative diseases.
The synthesis of 2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves a multi-step process that typically begins with the preparation of the pyrrolo-pyrrole core. This is followed by substitution reactions to introduce the fluorobenzoyl group at the 2-position. The use of microwave-assisted synthesis has been reported to significantly accelerate this process while maintaining high yields and purity levels.
From a pharmacological perspective, this compound has demonstrated promising activity in preclinical models. For instance, studies have shown that it exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders.
One of the most recent breakthroughs involving this compound is its application in targeted drug delivery systems. Scientists have successfully conjugated it with nanoparticles to enhance its bioavailability and reduce systemic toxicity. This approach has shown particular promise in cancer therapy, where controlled release mechanisms can deliver therapeutic doses directly to tumor sites.
In terms of structural analysis, computational chemistry tools such as density functional theory (DFT) have been employed to study the electronic properties of 2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride. These studies have provided insights into its reactivity towards nucleophilic and electrophilic attacks, which are critical for understanding its interaction with biological targets.
Furthermore, the stereochemistry of this compound plays a crucial role in its biological activity. Recent investigations have revealed that specific stereoisomers exhibit enhanced selectivity towards certain receptors, suggesting that stereocontrol during synthesis is essential for optimizing therapeutic outcomes.
The development of analytical methods for the characterization of this compound has also advanced significantly. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are now being used in tandem to confirm its identity and purity with unprecedented accuracy.
In conclusion, 2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride represents a cutting-edge molecule with immense potential in drug development. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future therapeutic strategies.
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